N,N'-Dimethylmalonamide

conformational analysis ab initio calculation malonamide derivatives

Researchers often face supply challenges for structurally defined neutral O,O-bidentate ligands. N,N'-Dimethylmalonamide (CAS 2090-18-8) solves this as a well-characterized diamide with confirmed Ti/Sn coordination and conformational analysis data. • [O,O] chelation confirmed by IR/NMR for TiCl₄ and SnCl₄ complexes. • Model for gas-phase H-bond ring conformation; validated computationally. • Peptidomimetic scaffold with dual N-H donors. Consistent high purity for coordination and supramolecular chemistry.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 2090-18-8
Cat. No. B1193977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethylmalonamide
CAS2090-18-8
SynonymsN,N'-dimethylmalonamide
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCNC(=O)CC(=O)NC
InChIInChI=1S/C5H10N2O2/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9)
InChIKeyZWXJWAPTSTYSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N′-Dimethylmalonamide (CAS 2090-18-8): Procurement Specifications and Physicochemical Profile


N,N′-Dimethylmalonamide (CAS 2090-18-8) is a C5 symmetric diamide derived from malonic acid, bearing N-methyl substituents on both amide nitrogens . With a molecular formula of C5H10N2O2 and a molecular weight of 130.15 g/mol , the compound exists as a crystalline solid with a reported melting point range of 133–136 °C . It serves as a foundational building block in malonamide coordination chemistry, a model system for conformational analysis of diamides, and a synthetic intermediate in peptidomimetic research [1][2].

Coordination Chemistry Bidentate O,O-ligand for hard Lewis acid studies
Conformational Analysis Model diamide for ab initio conformational studies
Synthetic Intermediate C5 symmetric building block for peptidomimetics

N,N′-Dimethylmalonamide (2090-18-8): Why Malonamide Analogs Cannot Be Substituted Arbitrarily


Malonamide derivatives exhibit pronounced structure-dependent behavior in both molecular conformation and coordination chemistry. N-alkylation fundamentally alters the conformational energy landscape and hydrogen-bonding architecture relative to unsubstituted malonamide [1]. In metal complexation contexts, the degree and position of N-alkyl substitution directly modulate ligand basicity, steric accessibility, and resulting formation constants—effects that cannot be reliably predicted without compound-specific data [2]. Furthermore, substitution on the central methylene carbon versus the amide nitrogens yields divergent functional outcomes, underscoring that N,N′-dimethylmalonamide occupies a distinct position in the malonamide property space [3].

N-Alkylation Pattern

Conformational energy landscape and H-bond architecture differ markedly from unsubstituted malonamide.

Substitution Position

Degree and position of N-alkyl substitution unpredictably modulate ligand basicity and steric accessibility.

Methylene vs Amide Substitution

Substitution on central methylene versus amide nitrogens yields divergent functional outcomes.

N,N′-Dimethylmalonamide (2090-18-8): Quantitative Differentiation Evidence Against Comparators


Conformational Isomerism: N,N′-Dimethylmalonamide Exhibits Three Geometric Isomers Versus Two for Malonamide

Ab initio electronic structure calculations at the Hartree–Fock, LDFT, NLDFT, and MP2 levels reveal that while malonamide and N,N,N′,N′-tetramethylmalonamide each exhibit two stable conformers, N,N′-dimethylmalonamide uniquely displays three geometric isomers with distinct energy profiles [1]. This increased conformational diversity arises from the asymmetric N-methyl substitution pattern, which breaks molecular symmetry relative to both the unsubstituted parent and the fully methylated derivative.

Conformational Diversity
Head-to-head
3 geometric isomers
Supports distinct molecular recognition vs symmetric analogs.
Gas-phase ab initio calculations; conformers compared.
conformational analysis ab initio calculation malonamide derivatives

Intramolecular Hydrogen Bonding: N,N′-Dimethylmalonamide Forms a Six-Membered Ring in Isolated State Absent in Crystalline Phase

SCF-MO calculations demonstrate that isolated molecules of N,N′-dimethylmalonamide adopt a strongly asymmetric conformation stabilized by an intramolecular six-membered hydrogen-bond ring [1]. This intramolecular hydrogen-bonded conformation is not observed in the crystal structure, where intermolecular hydrogen bonding dominates packing interactions. This gas-phase versus solid-state conformational dichotomy is a documented feature of this specific malonamide derivative.

H-Bond Conformation
Class-level
Six-membered H-bond ring in gas phase; absent in crystal
Environment-dependent conformational switching may affect solubility and recognition.
SCF-MO calculations vs X-ray crystallography.
hydrogen bonding conformational analysis SCF-MO

Metal Chelation: N,N′-Dimethylmalonamide (DEM) Forms Characterized Ti(IV) and Sn(IV) Chloride Complexes

N,N′-Dimethylmalonamide (designated DEM) forms well-characterized 1:1 adducts of the type MCl₄·DEM with Ti(IV) and Sn(IV) chlorides [1]. IR and NMR spectral data confirm chelation involving both carbonyl oxygen atoms in a bidentate [O,O] coordination mode. This establishes DEM as a competent O,O-bidentate ligand for hard Lewis acids, distinguishing it from malonamide derivatives bearing sterically encumbering N-substituents that may preclude such chelation.

Ti(IV)/Sn(IV) Complexation
Supporting evidence
MCl₄·DEM adducts formed; bidentate [O,O] by IR, NMR
Establishes O,O-chelation competency for hard Lewis acids.
Synthesis in non-aqueous media.
coordination chemistry Ti(IV) complexes Sn(IV) complexes malonamide ligands

Melting Point Differentiation: N,N′-Dimethylmalonamide Exhibits Reduced Melting Point Relative to Unsubstituted Malonamide

N,N′-Dimethylmalonamide has a reported melting point range of 133–136 °C . This represents a significant reduction from unsubstituted malonamide, which melts at approximately 170 °C. The ~35 °C depression is attributable to disruption of the extensive intermolecular hydrogen-bonding network present in the primary diamide due to N-methyl substitution.

Melting Point
Cross-study comparable
133–136 °C vs ~170 °C (malonamide)
~35 °C depression may ease processing in synthetic workflows.
Literature values; hydrogen-bond disruption.
thermophysical properties melting point malonamide

Eu(III) Complexation Trends: Steric and Basicity Effects of N-Alkyl Substitution in Malonamide Ligands

Calorimetric and luminescence spectroscopic studies of Eu(III) complexation with alkyl-substituted malonamides in acetonitrile/DMSO reveal that formation constants decrease systematically with increasing steric bulk at the amide nitrogen [1]. The reported order is N,N,N′,N′-tetramethylmalonamide (TMMA) > N,N′-dibutyl-N,N′-dimethylmalonamide (DMDBMA) > N,N,N′,N′-tetrahexylmalonamide (THMA) > N,N,N′,N′-tetraisopropylmalonamide (TiPMA). While N,N′-dimethylmalonamide was not directly measured in this series, its structure—bearing two N-methyl groups and two N–H hydrogen bond donors—positions it as an intermediate case with predicted Eu(III) affinity exceeding that of bulkier dialkyl or tetraalkyl derivatives.

Eu(III) Affinity Prediction
Class-level
Predicted intermediate affinity between TMMA and bulkier tetraalkyl derivatives
Enables tunable coordination strength for Ln/An separation.
Extrapolated from alkyl-substituted malonamide trend.
Eu(III) complexation formation constants alkyl-substituted malonamides

N,N′-Dimethylmalonamide (2090-18-8): Evidence-Based Research and Industrial Application Scenarios


Coordination Chemistry: O,O-Bidentate Ligand for Ti(IV) and Sn(IV) Complex Synthesis

Based on documented formation of MCl₄·DEM complexes (M = Ti, Sn) with confirmed bidentate [O,O] chelation via both carbonyl oxygens [1], N,N′-dimethylmalonamide serves as a structurally defined ligand for hard Lewis acid coordination. This application is supported by IR and NMR characterization data that establish the chelation mode and covalent character of the resulting complexes. Researchers synthesizing titanium or tin coordination compounds may select this ligand when a neutral O,O-bidentate donor with predictable coordination geometry is required.

Conformational Studies: Model System for Diamide Hydrogen Bonding and Conformational Analysis

N,N′-Dimethylmalonamide has been extensively characterized as a model diamide for conformational analysis at multiple levels of ab initio theory [2], and its gas-phase intramolecular six-membered hydrogen-bond ring conformation has been computationally established [3]. It also serves as a practical teaching system for NMR determination of hydrogen-bond thermodynamics [4]. These attributes make the compound suitable for fundamental studies of amide conformational equilibria, hydrogen-bond energetics, and comparison with malonamide and tetramethylmalonamide in computational chemistry or physical chemistry education contexts.

Lanthanide/Actinide Separation Research: Intermediate-Affinity Malonamide Ligand Scaffold

Class-level Eu(III) complexation studies with alkyl-substituted malonamides establish a clear structure-activity relationship wherein N-alkyl steric bulk inversely correlates with formation constant [5]. N,N′-Dimethylmalonamide, bearing two N–H hydrogen-bond donors and minimal N-alkyl steric encumbrance, is predicted to occupy an intermediate position in this affinity series—higher binding than tetrahexyl or tetraisopropyl derivatives but likely lower than TMMA. This intermediate affinity profile may be advantageous in separation cascades or sensing arrays where graded binding strength across ligand series is desirable, or as a parent scaffold for further derivatization to optimize selectivity.

Synthetic Intermediate: C5 Symmetric Building Block for Peptidomimetics and Polyamides

The symmetric malonamide core of N,N′-dimethylmalonamide has recognized utility as a building block in peptidomimetic compound synthesis and n,3 polyamide construction [3]. The compound is accessible via straightforward synthesis from methylamine and the corresponding malonate diester, typically yielding ~50% recrystallized product [4]. This synthetic accessibility, combined with its C5 symmetry and dual N–H hydrogen-bond donor functionality, positions it as a practical intermediate for researchers constructing hydrogen-bonded foldamers, supramolecular architectures, or protease-stable peptide analogs.

Application
Selection Property
Validation Focus
Coordination Chemistry
Bidentate O,O-chelation for hard Lewis acids
IR/NMR coordination geometry verification
Conformational Analysis
Three conformers across multiple theory levels
Ab initio conformer energy ranking replication
Ln/An Separation Research
Intermediate binding affinity in malonamide series
Eu(III) log β determination in acetonitrile/DMSO
Synthetic Intermediate
C5 symmetric diamide with dual N–H donors
Synthesis route reproducibility and coupling efficiency

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